
CYMAL-5
Overview
Description
CYMAL-5 (5-cyclohexyl-1-pentyl-β-D-maltoside) is a non-ionic glycosidic detergent widely used in structural biology for solubilizing and stabilizing membrane proteins, particularly cytochrome P450 (CYP) enzymes . Its structure comprises a cyclohexyl-pentyl hydrophobic tail and a hydrophilic maltoside head group, enabling it to form micelles above its critical micellar concentration (CMC) while preserving protein functionality . This compound has been instrumental in crystallizing CYP2B4 and CYP2B6 variants, where it occupies a peripheral binding pocket adjacent to the active site, influencing conformational dynamics . Beyond structural studies, this compound is employed in capillary electrophoresis for enantioseparation of charged chiral molecules due to its tunable micellar properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl-pentyl-maltoside involves the reaction of cyclohexyl alcohol with pentyl bromide to form cyclohexyl-pentyl ether. This intermediate is then reacted with maltose under acidic conditions to yield cyclohexyl-pentyl-maltoside. The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the glycosidic bond.
Industrial Production Methods: In industrial settings, the production of cyclohexyl-pentyl-maltoside is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl-pentyl-maltoside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives of cyclohexyl-pentyl-maltoside, while oxidation reactions can produce carboxylic acids or aldehydes .
Scientific Research Applications
Protein Solubilization and Stabilization
CYMAL-5 is primarily employed for the solubilization of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. The detergent helps maintain the structural integrity and functionality of these proteins in aqueous environments.
- Case Study: Cytochrome P450 2B4
Research demonstrated that this compound binds to a peripheral pocket adjacent to the active site of cytochrome P450 2B4, facilitating crystallization and revealing conformational dynamics through X-ray crystallography and deuterium-exchange mass spectrometry. This binding was shown to enhance the stability of the protein structure compared to other detergents like hexaethylene glycol monooctyl ether (C8E6) .
Crystallization of Membrane Proteins
The ability of this compound to promote the crystallization of membrane proteins is crucial for structural determination via X-ray diffraction.
- Experimental Findings
In a comparative study, crystals of CYP2B4 were obtained using this compound, yielding high-quality data that allowed for detailed analysis of protein conformation and interactions with substrates . The presence of this compound was associated with improved crystal quality and resolution compared to other detergents, underscoring its effectiveness in membrane protein crystallization.
Biophysical Characterization
This compound is utilized in various biophysical techniques to characterize membrane proteins' structural and functional properties.
- Hydrogen-Deuterium Exchange Mass Spectrometry
This technique was employed to investigate the conformational changes in CYP2B4 upon detergent binding. Results indicated that this compound significantly increased the hydrogen/deuterium exchange rate across flexible regions of the protein, providing insights into the dynamics and stability imparted by the detergent .
Characterization of Protein Complexes
This compound is also pivotal in studying protein complexes, particularly G-protein coupled receptors (GPCRs), which are critical drug targets.
- Case Study: Visual GPCRs
In research involving visual GPCR-mini G protein complexes, this compound was used to solubilize and stabilize these complexes for structural analysis. The detergent's ability to maintain functional conformations was essential for successful crystallization and subsequent structural determination .
Applications in Drug Discovery
The use of this compound extends into pharmacological studies, where it aids in characterizing drug interactions with membrane proteins.
- Pharmacological Characterization
In studies assessing the pharmacological profiles of various compounds, including variants of brain-derived neurotrophic factor (BDNF), this compound facilitated the solubilization and functional assessment of target proteins in vitro. This application is crucial for understanding drug efficacy and mechanism of action .
Mechanism of Action
Cyclohexyl-pentyl-maltoside exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby disrupting the lipid bilayer and solubilizing the proteins. This interaction is facilitated by the hydrophobic cyclohexyl and pentyl chains, which insert into the lipid bilayer, and the hydrophilic maltose moiety, which interacts with the aqueous environment. The compound’s ability to preserve the native conformation and activity of membrane proteins makes it a valuable tool in structural biology studies .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Detergents Compared: C8E6 (hexaethylene glycol monooctyl ether), DDM (n-dodecyl-β-D-maltoside), CHAPS, and FA-4 (tris-maltoside cholane).
Structural Insights :
- CYP2B4 Binding : this compound occupies a peripheral pocket near helices F and G, causing a closed conformation (RMSD 0.29 Å vs. ligand-free CYP2B4) . In contrast, C8E6 binds through the substrate access channel 2f, coordinating the heme-iron and inducing an open state (RMSD 0.32 Å vs. This compound-bound structure) .
- Hydrogen/Deuterium Exchange (H/D) : this compound increases H/D exchange rates in helices F, G, and H compared to C8E6, indicating reduced solvent protection despite closed conformations .
- Cytochrome c Binding : this compound forms a well-defined pocket in cytochrome c, with aromatic residues (Tyr67, Met80) stabilizing its cyclohexyl group in chair/boat conformations .
Functional Differences
- Enzyme Dynamics : this compound enhances CYP2B4 dynamics, facilitating substrate exchange, while C8E6 stabilizes open states for ligand entry .
- Chiral Separation: this compound’s maltose head group enables enantiomer resolution in CE, outperforming non-glycosidic detergents like CHAPS .
- Solubilization Efficiency : In MotAAa protein purification, this compound outperforms Triton X-100 but is comparable to DDM and DM .
Application-Based Comparisons
- Crystallography : this compound is preferred for CYP2B4/2B6 crystallization due to its peripheral binding, whereas C8E6 is used to study open conformations .
- Membrane Protein Stability : DDM and this compound both preserve protein integrity, but this compound’s cyclohexyl tail offers unique hydrophobic interactions .
Key Research Findings
CYP2B4 Conformational Flexibility: this compound binding stabilizes closed states but increases backbone flexibility in solution (DXMS data) .
Enantioseparation Mechanism :
- This compound’s optimal enantioresolution occurs at low concentrations for hydrophobic solutes and high concentrations for hydrophilic ones, modulated by electroosmotic flow .
Competitive Binding Effects :
- This compound competes with ligands (e.g., amlodipine) in CYP2B4’s active site, complicating functional studies .
Biological Activity
CYMAL-5, a non-ionic detergent, is widely utilized in membrane protein research due to its unique properties that facilitate the solubilization and stabilization of membrane proteins. Its chemical structure features a cyclohexyl aliphatic tail, which contributes to its effectiveness in disrupting lipid bilayers while maintaining protein functionality. This article delves into the biological activity of this compound, highlighting its applications, case studies, and significant research findings.
- Chemical Structure : this compound is classified as a maltoside detergent with a high critical micelle concentration (CMC) of approximately 0.12 mM, making it effective for solubilizing proteins without excessive aggregation .
- Functionality : It is particularly beneficial for gel-based membrane proteomics and is known to stabilize proteins in their functional forms during purification processes .
This compound interacts with membrane proteins by forming micelles that encapsulate hydrophobic regions, thus preventing aggregation and denaturation. This property is crucial for studying the structure-function relationships of membrane proteins, particularly those involved in critical biological processes.
Case Studies and Research Findings
-
Detergent Binding Effects on Cytochrome P450 2B4 :
- A study demonstrated that this compound significantly alters the hydrogen/deuterium exchange rates in cytochrome P450 2B4, indicating less protection from conformational dynamics compared to other detergents like C8E6. The binding of this compound was shown to stabilize specific protein conformations essential for enzymatic activity .
- Structural analysis revealed that this compound binding resulted in a closed conformation of the enzyme, which is critical for its catalytic function .
- SDS-PAGE Analysis :
- Pharmacological Characterization :
Comparative Data on Detergents
Property | This compound | C8E6 |
---|---|---|
CMC (mM) | ~0.12 | ~0.02 |
Protein Stability | High | Moderate |
Micelle Formation | Yes | Yes |
Application | Membrane Proteins | General Use |
Q & A
Basic Research Questions
Q. How can researchers determine the optimal concentration of CYMAL-5 for fluorescence-based studies of membrane proteins?
- Methodological Answer : To optimize this compound concentration, perform fluorescence intensity assays across a gradient of detergent concentrations (e.g., 0–70 mM). Monitor fluorescence peaks and stability using instruments like fluorometers. For example, this compound exhibits a concentration-dependent fluorescence curve with an initial rise, peak (~20 fractions), and subsequent stabilization at higher concentrations. Compare results with control detergents like DDM, which show minimal fluorescence variation. Correlate fluorescence data with functional assays (e.g., protein activity) to validate solubilization efficacy .
Q. What methodological steps ensure effective integration of this compound in protein crystallization buffers?
- Methodological Answer : Include this compound in crystallization screens at concentrations between 5–10 mM, as used in cytochrome P450 2B4/2B6 structural studies. Ensure the detergent is added during protein purification and buffer exchange to maintain micelle integrity. Use techniques like size-exclusion chromatography to verify protein-detergent complex homogeneity. Note that this compound often localizes in hydrophobic pockets near aromatic residues (e.g., Phe212, Phe296), which can be confirmed via crystallographic refinement .
Q. How does this compound compare to other detergents in maintaining membrane protein stability during solubilization?
- Methodological Answer : this compound outperforms milder detergents like DDM in stabilizing dynamic membrane proteins (e.g., HIV-1 envelope glycoproteins). For stability assessments, incubate solubilized proteins at room temperature and analyze oligomeric states via Blue Native PAGE. This compound-solubilized proteins often retain higher-order oligomers compared to SMALP (styrene-maleic acid lipid particles)-solubilized counterparts, which may better preserve trimer integrity .
Advanced Research Questions
Q. How can researchers analyze conformational dynamics induced by this compound binding in cytochrome P450 enzymes?
- Methodological Answer : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to compare solvent accessibility in this compound-bound vs. unbound states. Structural studies show that this compound binding near helices E, F, and G induces side-chain reorientations (e.g., F296 protrusion) without altering active-site topology. Pair this with molecular dynamics (MD) simulations to model detergent-induced flexibility, which may enhance substrate access .
Q. What computational strategies account for this compound’s presence in ligand docking studies?
- Methodological Answer : Remove this compound molecules from protein coordinate files before docking (e.g., using COOT or PyMOL). In cytochrome P450 2B4/2B6 studies, this prevents steric clashes and false-positive ligand interactions. Validate docking results by comparing with crystal structures lacking detergent, and adjust Gasteiger charges for heme groups to improve accuracy .
Q. How can discrepancies in electron density maps attributed to this compound be resolved during X-ray crystallography refinement?
- Methodological Answer : Disordered maltose groups of this compound often produce weak or fragmented density. Use iterative refinement in programs like PHENIX or CCP4, applying loose geometric restraints for detergent atoms. Cross-validate with omit maps and B-factor analysis. In cytochrome P450 2B4 structures, this compound occupancy in peripheral pockets is confirmed by consistent hydrogen-bonding networks with residues like Y244 and F296 .
Q. What protocols enhance hydrophobic peptide recovery in membrane proteomics using this compound?
- Methodological Answer : Add 0.1% this compound during in-gel tryptic digestion to improve hydrophobic peptide extraction. Combine with alkylation under denaturing conditions (6 M guanidine HCl) and 0.5 mm gel thickness to maximize sequence coverage. Validate via LC-MS/MS, noting enhanced recovery of transmembrane domain peptides compared to octylglucoside-based methods .
Q. Key Methodological Considerations
- Fluorescence Interference : Account for this compound’s intrinsic fluorescence by including detergent-only controls in assays .
- Structural Artifacts : Compare structures with and without this compound to distinguish detergent effects from native conformations .
- Data Reproducibility : Document detergent batch and concentration rigorously, as minor variations can alter protein behavior .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTGFZGNOSKUDA-ZNGNCRBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416123 | |
Record name | CYMAL-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250692-65-0 | |
Record name | Cyclohexyl-pentyl-maltoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYMAL-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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